![molecular formula C18H18N4O2 B2834806 (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035006-83-6](/img/structure/B2834806.png)
(E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Related Compounds
Research on pyrrole and furan derivatives, such as the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), illustrates the interest in synthesizing and characterizing compounds with furan and acrylamide groups for their potential in forming heterocyclic compounds. These studies often focus on molecular electrostatic potential surfaces, natural bond orbital interactions, and vibrational analyses to understand the properties and reactivity of such compounds (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Antimicrobial and Anticancer Activities
Compounds structurally related to the query molecule have been investigated for their antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives derived from similar backbone structures have shown promise in screenings against various microorganisms and human cancer cell lines. These findings underscore the potential pharmacological applications of compounds with similar structural frameworks (Yasser H. Zaki, Marwa S. Al-Gendey, & A. Abdelhamid, 2018).
Applications in Organic Synthesis
The research also highlights the utility of furan and pyrrole derivatives in organic synthesis, particularly in the construction of complex heterocyclic frameworks. These compounds serve as key intermediates in the synthesis of a variety of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines, demonstrating their versatility in synthetic chemistry (K. V. Strizhenko, L. Vasil’ev, K. Suponitsky, & A. B. Sheremetev, 2020).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-14-12-17(15-4-2-8-19-13-15)21-22(14)10-9-20-18(23)7-6-16-5-3-11-24-16/h2-8,11-13H,9-10H2,1H3,(H,20,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKIUGFRJQENEC-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=CC2=CC=CO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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